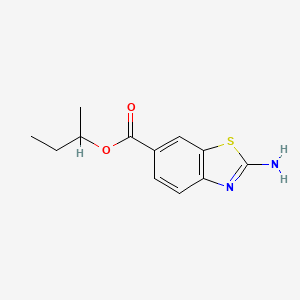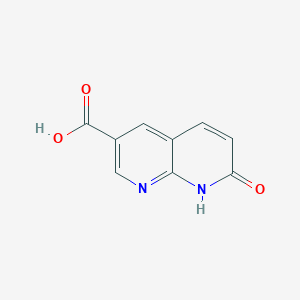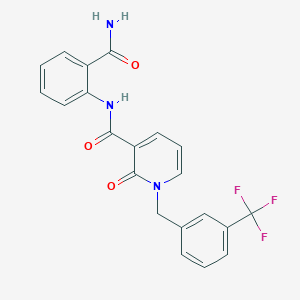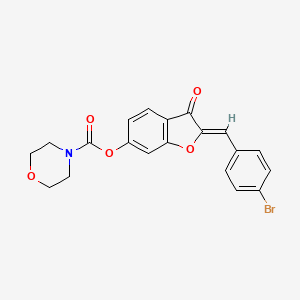
Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceutical drugs . It is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .
Molecular Structure Analysis
The structure of benzothiazole derivatives can be confirmed using various spectral techniques including FT-IR, 1H-NMR, and MS .
Chemical Reactions Analysis
Benzothiazole compounds can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .
Applications De Recherche Scientifique
Corrosion Inhibition
Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate derivatives have been explored for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting efficiency against steel in a 1 M HCl solution, showing that these inhibitors offer higher inhibition efficiencies and stability against steel corrosion than previously reported members of the benzothiazole family. This suggests a potential application in protecting metal surfaces from corrosive environments through both physical and chemical adsorption mechanisms Hu et al., 2016.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been investigated, indicating their potential in fighting bacterial and fungal infections. Chavan and Pai (2007) conducted a study on the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones, which involved a series of compounds derived from 2-aminobenzothiazole-6-carboxylic acid. These compounds exhibited good to moderate antibacterial activity against several microorganisms, such as Staphylococcus aureus and Escherichia coli, although they did not show significant activity against tested fungal species Chavan & Pai, 2007.
Antitumor Properties
Further, benzothiazole derivatives have been linked to antitumor activities, especially in sensitive carcinoma cells. For instance, Leong et al. (2003) discovered that 2-(4-aminophenyl)benzothiazoles, a class of compounds related to this compound, could generate DNA adducts in sensitive tumor cells both in vitro and in vivo, highlighting their potential as antitumor agents. This class of compounds shows promise in the selective treatment of carcinoma through the formation of covalent DNA adducts, offering a pathway for the development of targeted cancer therapies Leong et al., 2003.
Green Chemistry in Synthesis
Gao et al. (2020) reviewed the synthesis of benzothiazole compounds, emphasizing the principles of green chemistry. They outlined various environmentally friendly methods for synthesizing benzothiazole derivatives, including this compound, from condensation reactions and cyclizations using carbon dioxide (CO2) as a raw material. This approach not only highlights the compound's relevance in synthetic and medicinal chemistry but also its role in promoting sustainable practices in chemical synthesis Gao et al., 2020.
Mécanisme D'action
While the specific mechanism of action for “Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” is not available, benzothiazole derivatives have been found to exhibit anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Orientations Futures
Propriétés
IUPAC Name |
butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-7(2)16-11(15)8-4-5-9-10(6-8)17-12(13)14-9/h4-7H,3H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEFREOTCHZGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dimethyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2580552.png)

![3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2580555.png)
![2-Chloro-N-[(1R,2S)-2-(2-fluorophenoxy)cyclopentyl]propanamide](/img/structure/B2580557.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2580561.png)
![5-[(3-Nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2580562.png)
![2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B2580564.png)
![4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2580565.png)

